Clinical Efficacy: Bromperidol Demonstrates Superior Response Rate Versus Haloperidol in Largest Comparative Trial
In the largest comparative clinical trial conducted, bromperidol at a daily dose of 3 to 12 mg exhibited significantly greater overall efficacy than the same dose range of haloperidol. Specifically, 55% of patients receiving bromperidol demonstrated slight to marked improvement, compared with only 38% of patients receiving haloperidol—a quantified absolute difference of 17 percentage points favoring bromperidol [1].
| Evidence Dimension | Overall clinical efficacy (proportion of patients showing slight to marked improvement) |
|---|---|
| Target Compound Data | 55% |
| Comparator Or Baseline | Haloperidol: 38% |
| Quantified Difference | Absolute difference of 17 percentage points |
| Conditions | Double-blind comparative trial in psychotic patients; bromperidol 3–12 mg daily vs. haloperidol 3–12 mg daily |
Why This Matters
This 17-percentage-point efficacy differential provides a quantifiable, evidence-based justification for selecting bromperidol over haloperidol when maximizing initial response probability is a clinical or research priority.
- [1] Benfield P, Ward A, Clark BG, Jue SG. Bromperidol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in psychoses. Drugs. 1988 Jun;35(6):670-84. doi:10.2165/00003495-198835060-00004. View Source
